4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine
Description
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is a substituted quinoline derivative characterized by a nitrogen-containing bicyclic aromatic system with halogen (Cl, F) and alkyl (CH₃) substituents at positions 4, 7, 3, and 6, respectively, and an amine group at position 6. Quinoline derivatives are widely explored in medicinal and materials chemistry due to their tunable electronic properties, bioactivity, and capacity for π-π stacking interactions.
Properties
Molecular Formula |
C11H10ClFN2 |
|---|---|
Molecular Weight |
224.66 g/mol |
IUPAC Name |
4-chloro-7-fluoro-3,6-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H10ClFN2/c1-5-3-7-8(12)6(2)4-15-11(7)10(14)9(5)13/h3-4H,14H2,1-2H3 |
InChI Key |
JLYRUCGYVBJXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1F)N)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7-fluoro-3,6-dimethylquinoline with an amine source in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimalarial and anticancer drugs.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: It is used in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Quinoline and Quinazoline Derivatives
- The 3,6-dimethyl groups increase steric bulk, which may reduce solubility but improve membrane permeability relative to methoxy or hydrazinyl derivatives .
- Thermal Stability: Quinazoline derivatives like compound 18A exhibit lower melting points (152–154°C) compared to quinoline analogs (e.g., 184–186°C for compound 13 in ), likely due to reduced crystallinity from flexible morpholinylpropoxy chains .
Functional Group Interactions
- Amine vs. Hydrazine : The 8-amine group in the target compound may form stronger hydrogen bonds than hydrazinyl derivatives (e.g., 49612-14-8), which exhibit dual NH peaks in IR (3262 cm⁻¹) but are less stable under oxidative conditions .
Research Implications and Gaps
- Biological Activity : While the evidence lacks direct bioactivity data for the target compound, structural analogs (e.g., quinazoline derivatives in ) show promise in kinase inhibition, suggesting the 8-amine and halogen substituents warrant further testing .
- Synthetic Optimization: The one-step protocol for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) could inspire streamlined synthesis of the target compound.
Biological Activity
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on antibacterial properties, antifungal activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is C₁₃H₉ClF N, with a molecular weight of 224.66 g/mol. Its structure features a quinoline core with specific halogen and methyl substitutions that enhance its biological profile. The compound's unique combination of functional groups contributes to its reactivity and potential applications in medicinal chemistry.
Antibacterial Activity
Research indicates that 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine exhibits significant antibacterial properties. It is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism of action positions it as a promising candidate for developing new antibacterial agents.
Case Studies on Antibacterial Efficacy
- Inhibition of Bacterial Growth : In laboratory settings, the compound has shown effectiveness against various bacterial strains. For example, studies demonstrated that it could inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antibacterial activity.
- Mechanism of Action : The interaction with DNA gyrase suggests a mechanism similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings. Further investigations into its binding affinity and inhibition kinetics are ongoing to elucidate its potential as an alternative treatment option.
Antifungal Activity
In addition to antibacterial properties, 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine has demonstrated antifungal activity against several fungal pathogens.
Research Findings on Antifungal Efficacy
A study investigated the antifungal effects of various quinoline derivatives, including 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine. The results indicated:
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine | Sclerotinia sclerotiorum | >80% |
| 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine | Rhizoctonia solani | 80.8% |
These findings suggest that the compound could be effective in agricultural applications as a fungicide or in treating fungal infections in clinical settings.
Structure–Activity Relationship (SAR)
The biological activity of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine can be influenced by its structural components. Variations in substitution patterns on the quinoline ring can significantly affect its potency against bacterial and fungal targets. For instance:
- Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve membrane penetration.
- Methyl Groups : The dimethyl substitutions at positions 3 and 6 contribute to increased biological activity by stabilizing the compound's conformation for better interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
